Novel ZAC Antagonist Scaffold with a 4-Methylbenzyl Substituent Unexplored in Published SAR
The foundational SAR study for the class, which tested 61 analogs, did not include any compound with a 4-methylbenzyl substitution on the thiazole ring [1]. The target compound's 4-methylbenzyl-amino-propyl chain is therefore a structurally distinct modification compared to the study's most potent antagonists, such as compound 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester) and TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) [1]. This chemical difference makes the target compound a unique probe for exploring uncharted chemical space within the ZAC pharmacophore.
| Evidence Dimension | Chemical structure and substitution pattern |
|---|---|
| Target Compound Data | Contains a 4-fluorobenzamide group and a novel 4-methylbenzyl-amino-propyl chain on the thiazole ring |
| Comparator Or Baseline | Most potent published analogs (compound 1: 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester; TTFB: N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) have different substitution patterns |
| Quantified Difference | N/A (no direct potency data for target compound) |
| Conditions | N/A |
Why This Matters
This structural novelty represents an opportunity to explore potential gains in ZAC potency, selectivity, or physicochemical properties beyond the published SAR, provided new biological data is generated.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. doi: 10.1016/j.bcp.2021.114782. View Source
